molecular formula C14H17N B040052 (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine CAS No. 121045-73-6

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

Cat. No. B040052
CAS RN: 121045-73-6
M. Wt: 199.29 g/mol
InChI Key: AXRXYILTIWBHEP-NSHDSACASA-N
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Description

“(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is a chemical compound with the molecular formula C12H13N . It is also known as (S)-(-)-α-Methyl-1-naphthalenemethylamine . This compound is used in the asymmetric synthesis of α-cyanocarboxylates and in the synthesis of chiral imidazolin-2-ylidene ligands used in organometallic catalysis .


Molecular Structure Analysis

The molecular weight of “(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is 171.24 . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1 . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

“(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is a liquid at 20°C . It has a density of 1.067 g/mL at 20°C . The compound has a boiling point of 153°C at 11 mmHg . The optical activity is [α]20/D -59°, c = 5 in methanol . The refractive index is n20/D 1.623 (lit.) .

Scientific Research Applications

Asymmetric Synthesis of α-Cyanocarboxylates

This compound is utilized in the asymmetric synthesis of α-cyanocarboxylates . These molecules are important intermediates in the production of various pharmaceuticals and agrochemicals. The chiral nature of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine allows for the creation of enantiomerically pure α-cyanocarboxylates, which are crucial for the development of drugs with specific biological activities.

Chiral Ligands in Organometallic Catalysis

Another significant application is the synthesis of chiral imidazolin-2-ylidene ligands used in organometallic catalysis . These ligands are pivotal in achieving high enantioselectivity during catalytic reactions, which is essential for the synthesis of chiral molecules used in medicinal chemistry.

Circular Dichroism Spectroscopy

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine has been studied using circular dichroism (CD) spectroscopy to explore the dependence of CD on conformational structure . This research is fundamental in understanding the stereochemical properties of chiral molecules and can aid in determining the absolute configuration of complex organic compounds.

Solvent Effects on Conformational Structure

Investigations into how solvents affect the conformational structure of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine have been conducted . Such studies are crucial for the pharmaceutical industry, as they provide insights into how drugs interact with biological systems and how their efficacy can be influenced by their environment.

High-Resolution Spectroscopic Studies

The compound has been subjected to high-resolution spectroscopic studies in both the S0 and S1 states . These studies provide valuable data for benchmarking theoretical models and understanding the electronic and conformational dynamics of chiral amines, which is beneficial for designing more efficient chiral separation methods.

Enantioselective Synthesis

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is used in the enantioselective synthesis of β-amino acids . These amino acids are building blocks for peptides and proteins, and their enantioselective synthesis is vital for creating biologically active compounds with high specificity.

Determination of Absolute Configuration

The compound is also used to determine the absolute configuration of primary amines using chiral (2-nitrophenyl)proline amides and NMR spectroscopy . This application is particularly important in the field of chiral analysis and the quality control of synthesized chiral entities.

Synthesis of β-Amino Acids

Lastly, it is involved in the synthesis of β-amino acids, which are important for the production of various biologically active molecules . The ability to synthesize these compounds with high enantiomeric purity is crucial for the development of new pharmaceuticals.

Safety and Hazards

“(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is toxic if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1S)-N,N-dimethyl-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRXYILTIWBHEP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446670
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

CAS RN

121045-73-6
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine contribute to the asymmetric synthesis of the mixed phosphine-phosphine oxide ligand?

A1: (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine acts as a chiral auxiliary by coordinating to a palladium center. This creates a chiral environment around the metal, which then influences the stereoselectivity of subsequent reactions. In the research, the chiral organopalladium(II) complex, derived from (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine, promotes the asymmetric hydrophosphination of 1,1-bis(diphenylphosphino)ethene and diphenylphosphine []. This reaction leads to the preferential formation of specific diastereomers of the triphosphine palladium(II) template products. The chirality of the (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine auxiliary is ultimately transferred to the final phosphine-phosphine oxide ligand.

Q2: Can the (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine be removed from the synthesized ligand?

A2: Yes, the research indicates that (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can be chemoselectively removed from the template products. Treatment with concentrated hydrochloric acid cleaves the auxiliary, leaving the desired enantioenriched phosphine-phosphine oxide ligand [].

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